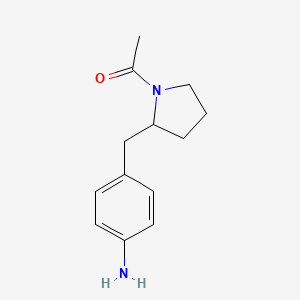
1-Acetyl-2-(4-aminobenzyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-2-(4-aminobenzyl)pyrrolidine is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The compound has shown promise as a lead structure in drug development due to its biological activity. Its derivatives have been evaluated for their potential to inhibit key enzymes related to metabolic disorders, particularly:
- α-Glucosidase and α-Amylase Inhibition : Research demonstrates that derivatives of N-acetylpyrrolidine exhibit significant inhibitory effects on α-glucosidase and α-amylase, enzymes implicated in carbohydrate metabolism and type 2 diabetes management. For instance, one study reported that specific derivatives achieved IC50 values of 0.52 mM and 1.64 mM against α-glucosidase, indicating strong enzyme inhibition capabilities . This suggests that 1-acetyl-2-(4-aminobenzyl)pyrrolidine and its derivatives could be developed into effective treatments for managing blood glucose levels in diabetic patients.
Antioxidant Properties
The compound has also been investigated for its antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress, which is linked to various diseases, including diabetes and neurodegenerative disorders. The aforementioned study highlighted that certain derivatives demonstrated significant free radical scavenging activity, with an IC50 value of 1.01 mM for the most effective derivative . This property positions the compound as a candidate for formulations aimed at enhancing cellular defense mechanisms against oxidative damage.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of pyrrolidine derivatives. Compounds containing the pyrrolidine scaffold have shown antibacterial and antifungal activities against various pathogens. For example, studies have indicated that certain pyrrolidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans . This antimicrobial activity suggests potential applications in developing new antibiotics or antifungal agents.
Neuroprotective Effects
The neuroprotective properties of pyrrolidine derivatives are also noteworthy. Some studies have suggested that these compounds may exert protective effects against neurodegeneration by acting as acetylcholinesterase inhibitors, which can enhance cholinergic transmission in the brain . This mechanism is particularly relevant in the context of Alzheimer's disease treatment, where maintaining acetylcholine levels is critical for cognitive function.
Synthesis and Structure-Activity Relationship Studies
The synthesis of this compound involves several methodologies that can influence its biological activity:
- Multicomponent Reactions : Innovative synthetic routes using multicomponent reactions have been developed to create libraries of pyrrolidine derivatives efficiently . These methods allow for rapid screening of compounds with varied substituents to identify those with enhanced pharmacological profiles.
- Structure-Activity Relationships : Understanding how structural modifications affect biological activity is crucial for optimizing lead compounds. Research indicates that variations in substituents on the pyrrolidine ring significantly impact enzyme inhibition potency and selectivity, guiding future modifications for improved therapeutic efficacy .
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1-[2-[(4-aminophenyl)methyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-8-2-3-13(15)9-11-4-6-12(14)7-5-11/h4-7,13H,2-3,8-9,14H2,1H3 |
InChI-Schlüssel |
YGLRUXFYJZTJOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCC1CC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













